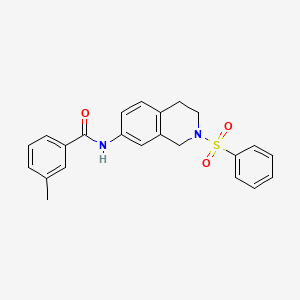

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline scaffold substituted with a phenylsulfonyl group at position 2 and a 3-methylbenzamide moiety at position 5. The phenylsulfonyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and target binding affinity . The tetrahydroisoquinoline core is structurally analogous to natural alkaloids, which are frequently explored for their biological activity in drug discovery.

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-6-5-7-19(14-17)23(26)24-21-11-10-18-12-13-25(16-20(18)15-21)29(27,28)22-8-3-2-4-9-22/h2-11,14-15H,12-13,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUCHUGVPUIVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Introduction of the phenylsulfonyl group: This step involves sulfonylation, where a sulfonyl chloride reacts with the tetrahydroisoquinoline derivative in the presence of a base.

Attachment of the benzamide moiety: The final step involves the formation of an amide bond between the sulfonylated tetrahydroisoquinoline and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.

Biological Research: It is used as a tool compound to study cellular processes and pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest structural analogs include:

*Calculated based on standard atomic weights.

Key Observations:

Substituent Impact on Activity: The target compound’s 3-methyl group on the benzamide contrasts with the 2-chloro-6-fluoro substituents in the analog from . The phenylsulfonyl group in both compounds likely improves stability and solubility, as seen in sulfonamide-based pharmaceuticals .

Comparison with Agrochemical Benzamides: Mepronil and diflufenican demonstrate that benzamide derivatives are widely exploited in agrochemicals. However, their lack of a tetrahydroisoquinoline scaffold highlights the uniqueness of the target compound’s structure.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Sulfonamide groups generally resist oxidative metabolism, suggesting favorable pharmacokinetics .

Biological Activity

3-Methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 342.45 g/mol

- CAS Number : Not specified in the search results.

The compound features a tetrahydroisoquinoline core with a phenylsulfonyl group and a benzamide moiety, which are critical for its biological interactions.

Antidepressant Effects

Recent studies have indicated that compounds similar to 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may possess antidepressant-like effects. For instance, a related compound was shown to modulate serotonergic systems effectively, particularly affecting 5-HT receptors which are critical in the treatment of Major Depressive Disorder (MDD) . The involvement of the serotonergic system suggests that this compound could be explored for antidepressant properties.

Anticancer Potential

The benzamide derivatives have been investigated for their anticancer properties. A study highlighted that certain benzamide derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects. Although specific data on 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in various cancer models.

The biological mechanisms by which 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exerts its effects are likely multifaceted:

- Serotonergic Modulation : Similar compounds have shown modulation of serotonin receptors (5-HT, 5-HT), which are implicated in mood regulation and antidepressant effects .

- Inhibition of Kinases : Some benzamide derivatives have been identified as inhibitors of kinases involved in cancer cell proliferation . This suggests that 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide might also interact with similar pathways.

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how do reaction conditions influence yield?

A practical approach involves multi-step synthesis starting from tetrahydroisoquinoline precursors. For example:

- Step 1 : Sulfonylation of the tetrahydroisoquinoline core using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Step 2 : Coupling with 3-methylbenzoyl chloride via amide bond formation, typically using coupling agents like BOP or HATU in DMF .

- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of benzoyl chloride) significantly impact purity and yield (reported 60–75% in analogous syntheses) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and tetrahydroisoquinoline CH2/CH signals (δ 3.0–4.5 ppm) .

- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm) and sulfonyl (SO2, δ ~55 ppm) resonances .

- Mass Spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular weight (calculated: ~434.5 g/mol) .

- High-Resolution MS (HRMS) is recommended to resolve ambiguities in fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of dust (S22) .

- First Aid : In case of skin contact, wash with water immediately (S24/25) .

- Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the phenylsulfonyl moiety influence the compound’s solubility and bioavailability?

- Solubility : The sulfonyl group enhances hydrophilicity but may reduce membrane permeability. Solubility assays in DMSO/PBS (e.g., 10 mg/mL in DMSO) are recommended .

- Bioavailability : Structural analogs with sulfonyl groups show moderate logP values (~3.5), suggesting potential for blood-brain barrier penetration. In silico modeling (e.g., SwissADME) can predict absorption parameters .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : If conflicting IC50 values are reported for kinase inhibition:

- Assay Validation : Confirm enzyme source (recombinant vs. cell lysate) and ATP concentrations .

- Control Compounds : Use reference inhibitors (e.g., staurosporine) to normalize results .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Modification Sites :

- Methodology : Synthesize analogs via parallel combinatorial chemistry and screen against target panels (e.g., kinase profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.